molecular formula C24H29N3O B12716850 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- CAS No. 135264-68-5

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)-

Cat. No.: B12716850
CAS No.: 135264-68-5
M. Wt: 375.5 g/mol
InChI Key: DDJKTRKQOBAHMF-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound is part of the benzodiazepine family, known for their significant pharmacological activities, including anti-anxiety, anticonvulsant, and sedative properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- can be achieved through a multi-component reaction (MCR) involving a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone. This reaction is typically carried out in methanol at ambient temperature, using a catalyst such as [bmim]5[PNiW11O39]·3H2O .

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar multi-component reactions under controlled conditions. The use of heterogeneous catalysts like ferrocene-supported activated carbon (FC/AC) can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are various benzodiazepine derivatives, which are significant in pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by modulating the activity of neurotransmitters, which leads to its anxiolytic and sedative effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve GABA receptors and other neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-methanamine, 1,2,3,10a-tetrahydro-N-(2-methoxyphenyl)- is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

135264-68-5

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

2-methoxy-N-(spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylmethyl)aniline

InChI

InChI=1S/C24H29N3O/c1-28-23-14-5-3-11-21(23)25-17-27-22-13-4-2-10-20(22)26-19-12-8-9-18(19)24(27)15-6-7-16-24/h2-5,10-11,13-14,18,25H,6-9,12,15-17H2,1H3

InChI Key

DDJKTRKQOBAHMF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

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